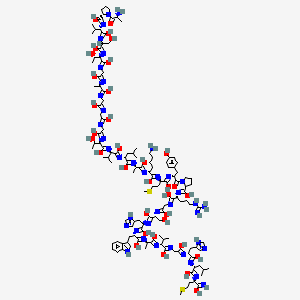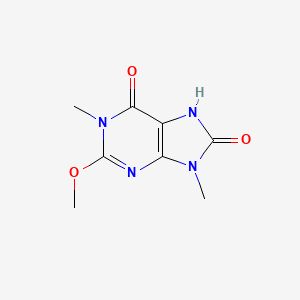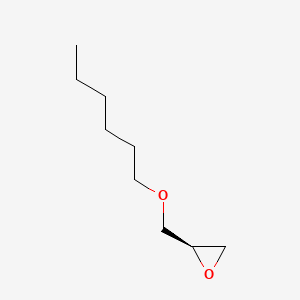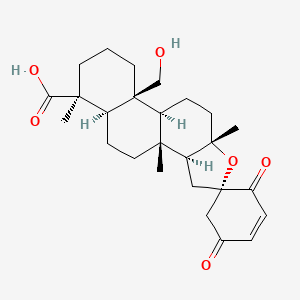
Strongylophorine 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strongylophorine 6 is a natural product found in Petrosia durissima with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Invasion Activity in Cancer Research
Strongylophorine-26, a derivative closely related to Strongylophorine 6, has been identified as an active compound in anti-invasion assays. It was isolated from the marine sponge Petrosia (Strongylophora) corticata and showed promising results in inhibiting cancer cell invasion. This compound led to rapid contraction and depolarization of cancer cells, followed by spreading and flattening. It notably reduced actin stress fibers and induced lamellipodial extensions in a manner distinct from many other motility and angiogenesis inhibitors. This unique mechanism of action positions it as an experimental anticancer agent with potential for pharmacologic inhibition of cell migration (Warabi et al., 2004; McHardy et al., 2005).
Proteasome Inhibition
In a study focusing on the proteasome inhibition properties of strongylophorines, derivatives including Strongylophorine-13 and Strongylophorine-14 showed considerable effectiveness as proteasome inhibitors. These compounds, derived from the same marine sponge species, highlight the potential of strongylophorine derivatives in targeting proteasomal pathways, which is relevant for treating diseases like cancer where proteasome activity is a key factor (Noda et al., 2015).
Inhibition of Hypoxia-Inducible Factor-1 Transcriptional Pathway
Research on strongylophorines, including compounds such as Strongylophorine-2, 3, and 8, has shown their effectiveness in inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) activation pathway. This pathway is critical in tumor survival and progression, suggesting that strongylophorines could play a role in cancer therapeutics by targeting this specific pathway (Mohammed et al., 2008).
Protein Tyrosine Phosphatase 1B Inhibition
A study found that certain strongylophorines from Strongylophora strongilata, including a new meroditerpene, were effective in inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). This enzyme is a target for the treatment of diabetes and obesity. The finding extends the potential application of strongylophorines to metabolic disorders, beyond their known anticancer properties (Lee et al., 2015).
Neuroprotection through the Nrf2/ARE Pathway
Strongylophorine-8, another related compound, has been identified as a neuroprotective agent that activates the Nrf2/ARE pathway. This pathway is crucial for cellular defense against oxidative stress. Strongylophorine-8 induced the expression of phase 2 genes, which are regulated by the Nrf2/ARE pathway, highlighting its potential in neuroprotective therapies (Sasaki et al., 2011).
Eigenschaften
CAS-Nummer |
125282-13-5 |
|---|---|
Molekularformel |
C26H36O6 |
Molekulargewicht |
444.568 |
IUPAC-Name |
(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3/',6/'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4/'-cyclohexene]-6-carboxylic acid |
InChI |
InChI=1S/C26H36O6/c1-22-11-7-18-23(2,21(30)31)9-4-10-25(18,15-27)17(22)8-12-24(3)19(22)14-26(32-24)13-16(28)5-6-20(26)29/h5-6,17-19,27H,4,7-15H2,1-3H3,(H,30,31)/t17-,18-,19-,22+,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
LFDVVUDPWRGWSD-NYBKKNBDSA-N |
SMILES |
CC12CCC3C(CCCC3(C1CCC4(C2CC5(O4)CC(=O)C=CC5=O)C)CO)(C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




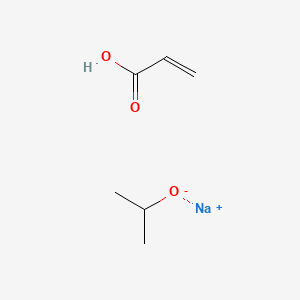
![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)
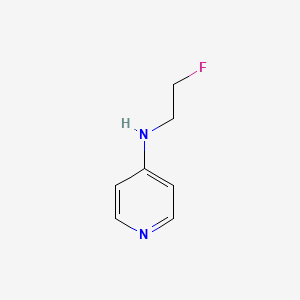
![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)
